N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C10H16N2O5S2 and its molecular weight is 308.37. The purity is usually 95%.
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Scientific Research Applications
GIRK Channel Activators
The compound has been identified as a potent and selective activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells. They are encoded by the genes KCNJ3, KCNJ6, KCNJ9, and KCNJ5 .
Neurological Disorders
Due to its role as a GIRK channel activator, the compound may have potential applications in the treatment of neurological disorders such as epilepsy and anxiety . GIRK channels are involved in a number of physiological processes and are potential targets for numerous indications .
Pain Management
The compound’s role as a GIRK channel activator also suggests potential applications in pain management . There is substantial preliminary evidence supporting the roles of GIRK channels in pain perception .
Addiction Treatment
The compound could potentially be used in the treatment of addiction . GIRK channels have been implicated in reward/addiction pathways .
Metabolic Stability
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over prototypical urea-based compounds . This suggests potential for improved pharmacokinetics in therapeutic applications .
Heart Rate Regulation
GIRK channels, which this compound activates, play a key role in regulating heart rate . Therefore, it could potentially be used in the treatment of cardiac conditions .
Mechanism of Action
Target of Action
The primary target of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has shown improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide leads to changes in cell excitability. This molecular effect can have various cellular effects, depending on the specific physiological context .
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5S2/c1-7-10(8(2)17-12-7)19(15,16)11-5-9-3-4-18(13,14)6-9/h9,11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTCFFAKSIKPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-sulfonamide |
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